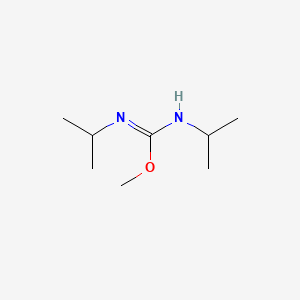

o-Methyl-N,N'-diisopropylisourea

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 672441. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

methyl N,N'-di(propan-2-yl)carbamimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-6(2)9-8(11-5)10-7(3)4/h6-7H,1-5H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVRRPLSJKDMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=NC(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203080 | |

| Record name | O-Methyl-N,N'-diisopropylisourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54648-79-2 | |

| Record name | Methyl N,N′-bis(1-methylethyl)carbamimidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54648-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Methyl-N,N'-diisopropylisourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054648792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Methyl-N,N'-diisopropylisourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-methyl-N,N'-diisopropylisourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-METHYL-N,N'-DIISOPROPYLISOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YEQ5QMC58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to O-Methyl-N,N'-diisopropylisourea: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methyl-N,N'-diisopropylisourea is a versatile and efficient reagent in organic synthesis, primarily recognized for its role as a potent methylating agent. Its unique structure, featuring a reactive O-methyl group and sterically hindering isopropyl substituents, allows for selective and high-yield methylation of a variety of nucleophiles under mild conditions. This guide provides a comprehensive overview of the chemical properties, synthesis, and diverse applications of this compound, offering valuable insights for researchers in synthetic chemistry and drug development.

Core Chemical and Physical Properties

This compound, with the CAS number 54648-79-2, is a colorless to pale-yellow liquid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | methyl N,N'-di(propan-2-yl)carbamimidate | [2] |

| Synonyms | N,N'-Diisopropyl-O-methylisourea | |

| CAS Number | 54648-79-2 | |

| Molecular Formula | C8H18N2O | [2][3] |

| Molecular Weight | 158.24 g/mol | |

| Boiling Point | 50-52 °C at 0.1 mmHg | |

| Density | 0.871 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.436 | |

| Flash Point | 35 °C (95 °F) - closed cup |

This compound is miscible with most common organic solvents, including dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide.[4] It should be stored in a cool, dry place, typically between 2-8°C, under an inert atmosphere to prevent decomposition.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of N,N'-diisopropylcarbodiimide (DIC) with methanol. This reaction proceeds readily and provides the desired product in good yield.

Synthesis of this compound from DIC and Methanol.

Experimental Protocol: Synthesis of this compound

-

To a stirred solution of N,N'-diisopropylcarbodiimide (DIC) (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add anhydrous methanol (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to afford this compound as a colorless oil.

Mechanism of Methylation

This compound functions as a methylating agent through a nucleophilic substitution reaction, typically following an SN2 pathway. The nucleophile attacks the electrophilic methyl group, leading to the transfer of the methyl group and the formation of the highly stable and poorly nucleophilic N,N'-diisopropylurea as a byproduct.

General Mechanism of Methylation by this compound.

The bulky isopropyl groups on the nitrogen atoms play a crucial role in the reactivity of this reagent. They sterically hinder the nitrogen atoms, preventing them from competing with the intended nucleophile for the methyl group. This steric hindrance enhances the selectivity of the methylation reaction, favoring O-methylation over N-methylation in substrates with multiple nucleophilic sites.

Applications in Organic Synthesis

This compound is a valuable reagent for the methylation of a wide range of functional groups, including carboxylic acids, phenols, and alcohols. Its mild reaction conditions and high yields make it an attractive alternative to more hazardous or less selective methylating agents like diazomethane or dimethyl sulfate.

Methylation of Carboxylic Acids

The esterification of carboxylic acids is a fundamental transformation in organic synthesis. This compound provides an efficient method for the preparation of methyl esters under neutral conditions, which is particularly advantageous for substrates sensitive to acidic or basic conditions.[5]

Experimental Protocol: Methylation of a Carboxylic Acid

-

Dissolve the carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane or acetonitrile.

-

Add this compound (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, the reaction mixture can be washed with dilute acid to remove the N,N'-diisopropylurea byproduct.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the methyl ester.

Methylation of Phenols

The O-methylation of phenols to produce methyl ethers is another important application of this compound.[6][7] The reaction typically proceeds in high yield and with excellent selectivity for the phenolic hydroxyl group, even in the presence of other nucleophilic functionalities.

Experimental Protocol: Methylation of a Phenol

-

To a solution of the phenol (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as potassium carbonate (1.5 equivalents).

-

Add this compound (1.2 equivalents) to the suspension.

-

Heat the reaction mixture to 50-70 °C and stir for 4-8 hours.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and add water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired methyl ether.

Spectroscopic Characterization

The structure of this compound can be confirmed by standard spectroscopic techniques such as NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][9]

-

1H NMR: The proton NMR spectrum is characterized by a singlet for the O-methyl protons, a septet for the methine protons of the isopropyl groups, and a doublet for the methyl protons of the isopropyl groups.

-

13C NMR: The carbon NMR spectrum shows distinct signals for the O-methyl carbon, the imino carbon, the methine carbons, and the methyl carbons of the isopropyl groups.

| 1H NMR (CDCl3) | Chemical Shift (ppm) | Multiplicity | Integration |

| CH3 (isopropyl) | ~1.15 | d | 12H |

| CH (isopropyl) | ~3.65 | sept | 2H |

| OCH3 | ~3.50 | s | 3H |

| NH | ~4.5-5.5 | br s | 1H |

| 13C NMR (CDCl3) | Chemical Shift (ppm) |

| CH3 (isopropyl) | ~24 |

| CH (isopropyl) | ~45 |

| OCH3 | ~52 |

| C=N | ~155 |

Infrared (IR) Spectroscopy[3][9]

The IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Vibrational Mode | Wavenumber (cm-1) |

| N-H | Stretching | ~3300-3400 |

| C-H (sp3) | Stretching | ~2850-2970 |

| C=N | Stretching | ~1650-1670 |

| C-O | Stretching | ~1100-1200 |

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. In case of fire, use dry chemical, carbon dioxide, or foam extinguishers.

Conclusion

This compound is a highly effective and selective methylating agent with broad applicability in modern organic synthesis. Its ease of preparation, mild reaction conditions, and the formation of a readily removable byproduct make it a superior choice for many methylation reactions. For researchers and scientists in drug development and synthetic chemistry, a thorough understanding of the properties and applications of this reagent can unlock new possibilities for the efficient construction of complex molecular architectures.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | C8H18N2O | CID 383824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. researchgate.net [researchgate.net]

O-Methyl-N,N'-diisopropylisourea: A Technical Guide for Selective Methylation in Research and Drug Development

CAS Number: 54648-79-2

Introduction: Navigating the Nuances of Selective Methylation

In the landscape of synthetic organic chemistry and drug discovery, the precise installation of a methyl group is a frequently encountered yet challenging task. The ability to selectively methylate a specific functional group within a complex molecule can profoundly alter its biological activity, solubility, and metabolic stability. O-Methyl-N,N'-diisopropylisourea has emerged as a valuable reagent for such transformations, offering a mild and selective approach to methylation. This technical guide provides an in-depth exploration of this compound, from its synthesis and mechanism of action to its practical applications, particularly within the pharmaceutical sciences. For researchers and drug development professionals, understanding the principles behind this reagent's efficacy is paramount to leveraging its full potential in the synthesis of novel chemical entities.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its safe and effective use in the laboratory.

| Property | Value | Reference |

| CAS Number | 54648-79-2 | [1] |

| Molecular Formula | C8H18N2O | [1][2] |

| Molecular Weight | 158.24 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 50-52 °C at 10 mmHg | |

| Density | 0.871 g/mL at 25 °C | [1] |

| Synonyms | N,N'-Diisopropyl-O-methylisourea, Methyl N,N'-diisopropylcarbamimidate | [1][2] |

Safety Information: this compound is a flammable liquid and should be handled in a well-ventilated fume hood, away from ignition sources.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is readily achievable in a laboratory setting. The most common and direct route involves the reaction of N,N'-diisopropylcarbodiimide with anhydrous methanol. This reaction proceeds via the nucleophilic attack of methanol on the central carbon atom of the carbodiimide.

Experimental Protocol: Synthesis from N,N'-Diisopropylcarbodiimide

This protocol is adapted from the established synthesis of O-alkylisoureas.

Materials:

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Anhydrous Methanol

-

Anhydrous Diethyl Ether

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser with a drying tube

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a calcium chloride drying tube, add N,N'-diisopropylcarbodiimide (1 equivalent).

-

Addition of Methanol: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol (1.1 equivalents) dropwise to the stirring N,N'-diisopropylcarbodiimide at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is typically stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting carbodiimide.

-

Work-up and Purification:

-

Once the reaction is complete, the excess methanol is removed under reduced pressure.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound as a colorless liquid. The boiling point is approximately 50-52 °C at 10 mmHg.

-

Safety Precautions: N,N'-diisopropylcarbodiimide is a potent allergen and sensitizer. Handle with extreme care in a well-ventilated fume hood and wear appropriate PPE. Anhydrous solvents are essential for the success of this reaction.

Caption: Synthesis of this compound.

Mechanism of Action: The Chemistry of Selective Methylation

The utility of this compound as a methylating agent lies in its ability to act as an electrophilic source of a methyl group under mild conditions. The reaction proceeds via a nucleophilic substitution mechanism, where a nucleophile attacks the methyl group, leading to the formation of the methylated product and the innocuous N,N'-diisopropylurea byproduct.

The key to its selectivity lies in the steric hindrance provided by the two isopropyl groups. This bulkiness directs the nucleophilic attack to the less sterically encumbered methyl group of the isourea.

Caption: General Mechanism of Methylation.

Applications in Drug Discovery and Development

The mild reaction conditions and high selectivity of this compound make it a powerful tool in the synthesis and modification of complex molecules, a common requirement in drug discovery.

Selective O-Methylation of Phenols: The Morphine to Codeine Transformation

A classic and compelling example of the utility of this compound is the selective methylation of the phenolic hydroxyl group of morphine to produce codeine. This transformation is notoriously difficult to achieve with high selectivity using traditional methylating agents, which can also lead to N-methylation of the tertiary amine. The use of this compound provides a clean and efficient method for this crucial conversion in opioid chemistry.

Experimental Protocol: Synthesis of Codeine from Morphine

This protocol is a conceptual illustration based on literature descriptions.

Materials:

-

Morphine

-

This compound

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve morphine (1 equivalent) in an anhydrous solvent such as THF.

-

Reagent Addition: Add this compound (1.1-1.5 equivalents) to the solution.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification:

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is then purified using column chromatography to isolate pure codeine. The N,N'-diisopropylurea byproduct is typically easily separated due to its different polarity.

-

Caption: Selective O-Methylation of Morphine.

Modification of Peptides and Peptidomimetics

N-methylation of peptide backbones is a widely used strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptide-based drugs.[3] N-methylation can increase metabolic stability by hindering enzymatic degradation, improve membrane permeability, and modulate conformation to enhance binding affinity and selectivity. While this compound is primarily an O-methylating agent for phenols, its principles of selective alkylation under mild conditions are highly relevant to the broader field of peptide modification. The development of analogous reagents with different alkyl groups or modified reactivity profiles could provide valuable tools for the site-selective N-alkylation of peptides. The use of such reagents would be advantageous over harsher methods that can lead to racemization or side reactions with sensitive amino acid side chains.

Conclusion: A Versatile Tool for Precision Synthesis

This compound stands out as a valuable reagent for the selective methylation of nucleophiles, particularly phenols, under mild conditions. Its utility is underscored by its successful application in challenging synthetic transformations, such as the conversion of morphine to codeine. For researchers in drug discovery and development, this reagent offers a reliable method for the late-stage functionalization of complex molecules, enabling the fine-tuning of their pharmacological profiles. As the demand for more sophisticated and precisely engineered therapeutics continues to grow, the principles of selective and mild alkylation embodied by this compound will undoubtedly continue to be a cornerstone of modern synthetic chemistry.

References

An In-Depth Technical Guide to the Mechanism of Action of O-Methyl-N,N'-diisopropylisourea

This guide provides a comprehensive technical overview of the mechanism of action of O-Methyl-N,N'-diisopropylisourea, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemical principles governing its reactivity, with a focus on its applications in esterification and peptide bond formation. Through a detailed examination of reaction pathways, experimental considerations, and comparative analysis, this guide aims to equip the reader with the expert-level understanding required for the effective utilization of this valuable synthetic tool.

Introduction: The Role of O-Alkylisoureas in Chemical Synthesis

This compound belongs to the class of O-alkylisoureas, which are powerful reagents for the alkylation of carboxylic acids, leading to the formation of esters. Unlike the more common carbodiimides such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) that are primarily used for coupling reactions through the activation of the carboxyl group, O-alkylisoureas offer a distinct pathway for ester synthesis. Their mechanism of action involves the direct transfer of an alkyl group to a carboxylate, a process that offers unique advantages in terms of stereochemistry and reaction conditions. This guide will elucidate the nuanced mechanisms that differentiate this compound from traditional coupling agents and highlight its utility in specialized synthetic applications.

Core Mechanism of Action in Esterification

The primary application of this compound is in the esterification of carboxylic acids. The reaction proceeds through a well-defined, bimolecular nucleophilic substitution (SN2) mechanism. This pathway is critical to understanding the stereochemical outcome and reactivity of the reagent.

The SN2 Pathway: A Step-by-Step Elucidation

The esterification process can be dissected into two key steps:

-

Protonation of the Isourea: The reaction is initiated by the protonation of the this compound by the carboxylic acid. This protonation occurs on one of the nitrogen atoms, enhancing the electrophilicity of the methyl group.

-

Nucleophilic Attack by the Carboxylate: The resulting carboxylate anion then acts as a nucleophile, attacking the electrophilic methyl group of the protonated isourea. This concerted, single-step displacement leads to the formation of the methyl ester and the corresponding N,N'-diisopropylurea byproduct.

This SN2 mechanism is crucial as it dictates that the reaction proceeds with an inversion of configuration if the alkyl group being transferred is chiral.[1] However, in the case of this compound, the transferred group is an achiral methyl group.

Caption: SN2 mechanism of esterification using this compound.

Experimental Protocol: Methyl Esterification of a Carboxylic Acid

The following is a general protocol for the methylation of a carboxylic acid using this compound.

Materials:

-

Carboxylic acid

-

This compound

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve the carboxylic acid in the anhydrous aprotic solvent in the reaction vessel.

-

Add an equimolar amount of this compound to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the solvent is typically removed under reduced pressure.

-

The crude product can be purified by column chromatography to remove the N,N'-diisopropylurea byproduct.

Mechanism of Action in Peptide Bond Formation

While less common than its application in esterification, this compound can also be utilized in peptide synthesis. Its mechanism in this context mirrors that of other carbodiimides, proceeding through the formation of a highly reactive O-acylisourea intermediate.

Activation of the Carboxylic Acid

The initial step involves the reaction of the N-protected amino acid with this compound to form an O-acylisourea intermediate. This intermediate is a potent acylating agent, primed for reaction with the amino group of a second amino acid or peptide.

Nucleophilic Attack by the Amine

The free amine of the incoming amino acid attacks the carbonyl carbon of the O-acylisourea intermediate. This nucleophilic attack leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the desired peptide bond and releases N,N'-diisopropylurea as a byproduct.

Caption: Mechanism of peptide bond formation via an O-acylisourea intermediate.

Potential Side Reactions

A common side reaction in carbodiimide-mediated couplings is the rearrangement of the O-acylisourea intermediate to a stable and unreactive N-acylurea.[2] This intramolecular acyl transfer effectively terminates the desired reaction pathway and can lead to lower yields of the target peptide. The extent of this side reaction is influenced by factors such as solvent polarity and reaction temperature.

Comparative Analysis and Field Insights

The choice of a coupling or alkylating reagent is a critical decision in synthesis design. This compound offers a unique set of properties that distinguish it from other commonly used reagents.

| Feature | This compound | Dicyclohexylcarbodiimide (DCC) | Diisopropylcarbodiimide (DIC) |

| Primary Application | Esterification (Methylation) | Peptide Coupling, Esterification | Peptide Coupling, Esterification |

| Mechanism | SN2 on methyl group | O-Acylisourea formation | O-Acylisourea formation |

| Byproduct | N,N'-diisopropylurea | Dicyclohexylurea (DCU) | N,N'-diisopropylurea |

| Byproduct Solubility | Soluble in many organic solvents | Insoluble in most organic solvents | Soluble in many organic solvents |

| Key Advantage | Mild and specific methylation | Insoluble byproduct easily filtered | Soluble byproduct suitable for SPPS |

| Key Disadvantage | Primarily for methylation | Byproduct can be difficult to remove in SPPS | Potential for N-acylurea formation |

Expert Insights:

-

The SN2 mechanism of this compound in esterification provides a mild alternative to harsher methylation methods, such as those using diazomethane or methyl iodide.[3]

-

The solubility of the N,N'-diisopropylurea byproduct is a significant advantage in purification, especially when compared to the often-problematic precipitation of dicyclohexylurea (DCU) from DCC-mediated reactions.[4]

-

For peptide synthesis, while effective, the potential for N-acylurea formation necessitates careful optimization of reaction conditions to maximize the yield of the desired peptide. The use of additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure, common in DIC couplings, can also be explored to suppress this side reaction and reduce racemization.

Conclusion

This compound is a valuable reagent with a distinct mechanistic profile that makes it particularly well-suited for the mild and efficient methylation of carboxylic acids. Its utility extends to peptide synthesis, where it functions as a carbodiimide coupling agent. A thorough understanding of its SN2 mechanism in esterification and the potential for O-acylisourea rearrangement in amidation is paramount for its successful application. By leveraging the insights and protocols outlined in this guide, researchers can effectively harness the capabilities of this compound to achieve their synthetic goals.

References

Introduction: The Role and Utility of O-Methyl-N,N'-diisopropylisourea

An In-Depth Technical Guide to the Synthesis and Preparation of O-Methyl-N,N'-diisopropylisourea

This compound is a highly valuable reagent in modern organic synthesis, primarily recognized for its role as a potent and selective methylating agent. It belongs to the family of O-alkylisoureas, which are activated forms of alcohols, enabling the transfer of an alkyl group under mild conditions. This guide provides a comprehensive overview of its synthesis, underlying mechanisms, and practical applications for researchers and professionals in drug development and chemical sciences.

The core utility of this compound lies in its ability to efficiently methylate carboxylic acids to form methyl esters. This transformation is fundamental in organic chemistry, often employed for protecting group strategies, enhancing compound solubility, or modifying pharmacological properties. The reaction proceeds under neutral, mild conditions, avoiding the harsh acidic or basic environments required by many traditional esterification methods. This makes it particularly suitable for complex molecules with sensitive functional groups.[1] The isourea reagent itself is generated from the reaction of N,N'-diisopropylcarbodiimide (DIC), a common peptide coupling agent, with methanol. The resulting N,N'-diisopropylurea byproduct is soluble in most organic solvents, simplifying purification compared to reagents like N,N'-dicyclohexylcarbodiimide (DCC), which produces a notoriously insoluble urea byproduct.[2][3]

Precursor Synthesis: The Foundation of the Reagent

The primary precursor for this compound is N,N'-diisopropylcarbodiimide (DIC). A robust understanding of its synthesis is essential for the overall process. DIC is typically synthesized from N,N'-diisopropylthiourea.

Step 1: Synthesis of N,N'-Diisopropylthiourea

This intermediate can be prepared from the reaction of thiourea and diisopropylamine. One established method involves heating these precursors in water with a phase-transfer catalyst like PEG-400. This approach offers mild reaction conditions and simplified workup.[4]

Experimental Protocol:

-

Combine thiourea, diisopropylamine (molar excess, e.g., 1.5-2.0 equivalents), and a catalytic amount of PEG-400 (2-10 mol% relative to thiourea) in water.

-

Heat the mixture to reflux and maintain for 20-36 hours.

-

Cool the reaction mixture, which will cause the N,N'-diisopropylthiourea product to precipitate.

-

Collect the solid product by filtration, wash with water, and dry.

Step 2: Conversion to N,N'-Diisopropylcarbodiimide (DIC)

The conversion of the thiourea to the carbodiimide is an oxidative desulfurization reaction. A common and effective reagent for this transformation is mercuric oxide (HgO), although other methods exist.

Experimental Protocol:

-

Suspend N,N'-diisopropylthiourea in a suitable inert solvent like dichloromethane (DCM) or chloroform.

-

Add mercuric oxide (HgO) portion-wise while stirring vigorously. The reaction is often exothermic and may require cooling to maintain control.

-

The reaction progress can be monitored by the formation of black mercuric sulfide (HgS).

-

Upon completion, the reaction mixture is filtered to remove the HgS precipitate.

-

The filtrate, containing the DIC product, is carefully concentrated under reduced pressure. The resulting DIC is a liquid and should be handled with care due to its moisture sensitivity and classification as a strong skin sensitizer.[2][5]

Core Synthesis: this compound

The final step is the addition of methanol across the N=C=N bond of DIC. This reaction is a nucleophilic addition, where the methanol oxygen attacks the central carbon of the carbodiimide.

Reaction Mechanism

The synthesis proceeds via a straightforward mechanism. The carbodiimide functional group is highly susceptible to nucleophilic attack at its central carbon atom. In the presence of an alcohol like methanol, the oxygen atom acts as the nucleophile. The reaction can be catalyzed by a proton source, which protonates one of the nitrogen atoms, further activating the central carbon towards attack.

Caption: Formation of this compound from DIC and Methanol.

Experimental Protocol

The preparation of this compound is typically performed in situ for immediate use in subsequent reactions, but it can also be isolated.[6]

-

Dissolve N,N'-diisopropylcarbodiimide (DIC) in an excess of dry methanol, which serves as both the reactant and the solvent.

-

The reaction can proceed at room temperature. Stir the mixture for several hours (e.g., 4-12 hours) to ensure complete conversion.

-

The progress can be monitored using techniques like IR spectroscopy by observing the disappearance of the characteristic carbodiimide peak (~2117 cm⁻¹).

-

For isolation, the excess methanol is removed under reduced pressure to yield the crude this compound as an oil. Further purification can be achieved via distillation under reduced pressure if necessary.

Physicochemical Data

A summary of the key properties of the target compound is presented below for easy reference.

| Property | Value | Source |

| IUPAC Name | methyl N,N'-di(propan-2-yl)carbamimidate | [7] |

| CAS Number | 54648-79-2 | [7] |

| Molecular Formula | C₈H₁₈N₂O | [7] |

| Molecular Weight | 158.24 g/mol | [7] |

| Appearance | Colorless to almost colorless clear liquid | [8] |

| Boiling Point | 145-148 °C (for DIC precursor) | [9] |

| Density | 0.815 g/mL (for DIC precursor) | [9] |

Application in Synthesis: Esterification of Carboxylic Acids

The primary application of this compound is the methylation of carboxylic acids. The reagent acts as a source of activated methanol.

Mechanism of Esterification

The reaction involves the protonation of the isourea, followed by nucleophilic attack by the carboxylate anion. This forms a highly reactive O-acylisourea intermediate, which is structurally analogous to an ester with an excellent leaving group.[10][11][12][13] This intermediate is then attacked by a nucleophile (in this case, methanol is regenerated or another nucleophile can be used, but for simple methylation, the pathway leads directly to the methyl ester and the urea byproduct).

Caption: Workflow for the esterification of a carboxylic acid.

General Protocol for Methyl Ester Synthesis

-

Dissolve the carboxylic acid in an appropriate aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a solution of pre-formed or in situ generated this compound (typically 1.1-1.5 equivalents).

-

Stir the reaction mixture at room temperature. The reaction is generally complete within a few hours.

-

Upon completion, the solvent can be removed. The soluble N,N'-diisopropylurea byproduct can be separated from the desired ester product through aqueous workup or chromatography.

This method is highly effective for converting sensitive or sterically hindered carboxylic acids into their corresponding methyl esters with good yields and under exceptionally mild conditions.[6][14]

Safety and Handling

-

N,N'-Diisopropylcarbodiimide (DIC): DIC is a flammable liquid and a potent skin sensitizer that can cause allergic reactions upon contact.[2] It is also moisture-sensitive. Always handle DIC in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Store under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

-

This compound: While specific toxicity data is less common, it should be handled with the same level of care as its precursor, DIC. Avoid inhalation, ingestion, and skin contact.

-

Reagents: Other reagents such as mercuric oxide are highly toxic and require specialized handling and disposal procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. N,N'-Diisopropylcarbodiimide - Wikipedia [en.wikipedia.org]

- 3. N,N’-Diisopropylcarbodiimide - CAS 693-13-0 [kemilab.com]

- 4. CN1962629A - N, N'-diisopropyl thiourea synthesis method - Google Patents [patents.google.com]

- 5. Carbodiimide - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | C8H18N2O | CID 383824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N,N'-Diisopropyl-O-methylisourea | 54648-79-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 9. What is N,N'-Diisopropylcarbodiimide?_Chemicalbook [chemicalbook.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. peptide.com [peptide.com]

- 12. benchchem.com [benchchem.com]

- 13. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. Isourea synthesis [organic-chemistry.org]

An In-Depth Technical Guide to O-Methyl-N,N'-diisopropylisourea and Its Structural Analogues: A Senior Application Scientist's Perspective

Abstract

This technical guide provides a comprehensive overview of O-Methyl-N,N'-diisopropylisourea and its structural analogues, a class of reagents with significant utility in modern organic synthesis, particularly in the realm of amide bond formation and peptide chemistry. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of their reactivity, the causal relationships between their structural modifications and performance, and provides field-proven insights for their effective application. Detailed experimental procedures, comparative data, and visual guides to reaction mechanisms are presented to empower researchers, scientists, and drug development professionals in leveraging these versatile reagents to their full potential.

Introduction: The Isourea Scaffold as a Carbodiimide Surrogate

In the landscape of amide bond formation, carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), have long been workhorse reagents.[1] Their utility stems from the in situ activation of carboxylic acids to form a highly reactive O-acylisourea intermediate.[2][3] This intermediate is then readily attacked by a nucleophile, typically an amine, to forge the desired amide bond, releasing a urea byproduct.[2]

However, the direct use of carbodiimides is not without its challenges. The primary drawbacks include the potential for racemization of chiral carboxylic acids and the formation of a stable N-acylurea byproduct, which can be difficult to remove and reduces the overall yield.[4][5] O-Alkyl-N,N'-dialkylisoureas, with this compound being a prominent example, have emerged as valuable alternatives. These reagents can be viewed as "pre-activated" carbodiimide surrogates, offering a more controlled and often cleaner approach to amide bond formation and other coupling reactions.

This guide will explore the synthesis, reactivity, and applications of this compound and its structural analogues, with a focus on how rational modifications to their structure can be used to fine-tune their reactivity and overcome common challenges in organic synthesis.

The Core Chemistry: Synthesis and Mechanism of Action

Synthesis of O-Alkyl-N,N'-dialkylisoureas

The most common and straightforward method for the synthesis of O-Alkyl-N,N'-dialkylisoureas involves the direct addition of an alcohol to a carbodiimide. This reaction is typically catalyzed by a copper(I) or copper(II) salt, such as copper(I) chloride or copper(II) chloride.

A general procedure involves stirring the corresponding carbodiimide with a slight excess of the alcohol in the presence of a catalytic amount of the copper salt. The reaction progress can be monitored by the disappearance of the characteristic carbodiimide peak in the IR spectrum (around 2100-2150 cm⁻¹).

dot

Caption: General synthesis of O-Alkyl-N,N'-dialkylisoureas.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂O | --INVALID-LINK-- |

| Molecular Weight | 158.24 g/mol | --INVALID-LINK-- |

| CAS Number | 54648-79-2 | --INVALID-LINK-- |

| Boiling Point | 50-52 °C at 0.1 mmHg | --INVALID-LINK-- |

| Density | 0.871 g/mL at 25 °C | --INVALID-LINK-- |

Mechanism of Amide Bond Formation

The utility of O-Alkyl-N,N'-dialkylisoureas in amide bond formation lies in their ability to act as effective alkylating or acylating agents, depending on the reaction conditions and the nature of the nucleophile. In the context of peptide synthesis, the carboxylic acid component is activated by the isourea, which then facilitates the nucleophilic attack by the amine component.

The reaction proceeds through the protonation of the imino nitrogen of the isourea by the carboxylic acid. This increases the electrophilicity of the carbon atom of the C=N bond, making it susceptible to nucleophilic attack by the carboxylate anion. This results in the formation of a tetrahedral intermediate which then collapses to release the activated carboxylic acid (often as an anhydride or an active ester) and the corresponding urea byproduct. The activated carboxylic acid then readily reacts with the amine to form the desired amide bond.

dot

Caption: Mechanism of amide bond formation using O-Alkyl-N,N'-dialkylisoureas.

Structural Analogues and their Impact on Reactivity

The versatility of the O-alkyl-N,N'-dialkylisourea scaffold lies in the ability to readily modify the R, R', and R'' groups, thereby tuning the reagent's steric and electronic properties. This allows for the rational design of reagents tailored for specific applications.

Variation of the O-Alkyl Group (R)

The nature of the O-alkyl group has a profound impact on the reactivity of the isourea.

-

O-Methyl and O-Ethyl Analogues: These are the most common and readily accessible analogues. The small size of the methyl and ethyl groups results in a highly reactive reagent. However, this high reactivity can sometimes lead to side reactions, particularly with sensitive substrates.

-

O-Benzyl Analogues: The introduction of a benzyl group offers a good balance between reactivity and stability. The benzyl group can be removed under milder hydrogenolysis conditions, which can be advantageous in multi-step syntheses.

-

O-tert-Butyl Analogues: The bulky tert-butyl group significantly increases the steric hindrance around the reactive center. This can be beneficial in preventing unwanted side reactions and can also be exploited for the synthesis of sterically hindered esters and amides.

-

O-Aryl Analogues: The synthesis of O-aryl isoureas is also possible, and the electronic properties of the aryl ring can be tuned to modulate the reactivity of the reagent. Electron-withdrawing groups on the aryl ring will increase the electrophilicity of the isourea carbon, leading to a more reactive reagent.

Variation of the N-Alkyl Groups (R')

The N-alkyl substituents primarily influence the steric environment around the reactive center and the solubility of the resulting urea byproduct.

-

N,N'-Diisopropyl Analogues: The isopropyl groups provide a moderate level of steric hindrance, which helps to suppress some side reactions without significantly impeding the desired reaction. The resulting N,N'-diisopropylurea is generally soluble in common organic solvents, facilitating purification.

-

N,N'-Dicyclohexyl Analogues: The cyclohexyl groups are bulkier than isopropyl groups, leading to a more sterically hindered reagent. This can be advantageous in preventing side reactions such as N-acylurea formation. However, the byproduct, N,N'-dicyclohexylurea (DCU), is notoriously insoluble in many organic solvents, which can complicate purification in solution-phase synthesis but can be an advantage in solid-phase synthesis where it can be easily filtered off.

Table 2: Comparison of Common O-Alkyl-N,N'-dialkylisourea Analogues

| Analogue | O-Alkyl Group (R) | N-Alkyl Group (R') | Key Characteristics |

| This compound | Methyl | Isopropyl | High reactivity, good byproduct solubility. |

| O-Benzyl-N,N'-diisopropylisourea | Benzyl | Isopropyl | Moderate reactivity, cleavable O-group. |

| O-tert-Butyl-N,N'-diisopropylisourea | tert-Butyl | Isopropyl | Sterically hindered, useful for hindered couplings. |

| O-Methyl-N,N'-dicyclohexylisourea | Methyl | Cyclohexyl | High reactivity, insoluble byproduct (DCU). |

Applications in Organic Synthesis

Peptide Synthesis

O-Alkyl-N,N'-dialkylisoureas are highly effective coupling reagents in both solution-phase and solid-phase peptide synthesis. Their ability to activate carboxylic acids under mild conditions makes them particularly suitable for the coupling of sensitive and sterically hindered amino acids.

A key advantage of using these reagents is the potential to minimize racemization, a common side reaction in peptide synthesis that can lead to the formation of diastereomeric impurities.[6] The choice of the N-alkyl groups can influence the extent of racemization, with bulkier groups like cyclohexyl often providing better suppression.

Experimental Protocol: Solution-Phase Peptide Coupling using this compound

-

To a solution of the N-protected amino acid (1.0 equiv.) and the amino acid ester hydrochloride (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or DMF) at 0 °C, add a tertiary amine base such as N-methylmorpholine (1.1 equiv.).

-

Add this compound (1.1 equiv.) to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide by flash column chromatography.

dot

Caption: Workflow for solution-phase peptide coupling.

Esterification and Macrolactonization

The ability of O-alkyl-N,N'-dialkylisoureas to activate carboxylic acids also makes them excellent reagents for esterification reactions, particularly for the synthesis of sterically hindered esters. The reaction proceeds under mild, neutral conditions, which is a significant advantage over many traditional esterification methods that require harsh acidic or basic catalysts.

Furthermore, these reagents have proven to be effective in promoting intramolecular cyclization reactions to form macrolactones, which are important structural motifs in many natural products and pharmaceuticals.

Mitigating Side Reactions: A Scientist's Perspective

While O-alkyl-N,N'-dialkylisoureas offer many advantages, a thorough understanding of potential side reactions is crucial for their successful application.

-

N-Acylurea Formation: As with direct carbodiimide couplings, the rearrangement of the O-acylisourea intermediate to a stable N-acylurea can occur.[4][7] This side reaction is often promoted by polar solvents and elevated temperatures. The use of less polar solvents and maintaining lower reaction temperatures can help to minimize its occurrence. The steric bulk of the N-alkyl groups also plays a role, with larger groups like cyclohexyl generally leading to less N-acylurea formation.

-

Racemization: While generally low, racemization can still be a concern, especially when coupling sensitive amino acids or in segment condensations.[6][8] The choice of solvent, base, and the specific isourea analogue can all influence the degree of racemization. It is often beneficial to perform a small-scale test reaction to optimize conditions for minimizing epimerization.

Conclusion and Future Outlook

This compound and its structural analogues represent a valuable and versatile class of reagents for modern organic synthesis. Their ability to function as controlled carbodiimide surrogates provides a powerful tool for the construction of amide bonds, esters, and other important functional groups under mild conditions. By understanding the interplay between their structure and reactivity, researchers can rationally select or design the optimal isourea reagent for a given transformation, leading to improved yields, higher purity, and greater efficiency. As the demand for complex molecules in fields such as drug discovery and materials science continues to grow, the development of new and improved isourea-based reagents is expected to remain an active and fruitful area of research.

References

- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbodiimide - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of O-Methyl-N,N'-diisopropylisourea: A Technical Guide

Introduction

O-Methyl-N,N'-diisopropylisourea is a key reagent and intermediate in organic synthesis, often utilized in the formation of esters and other derivatives.[1][2] Its efficacy and the purity of its subsequent products are critically dependent on its structural integrity. Therefore, a comprehensive spectroscopic characterization is paramount for its quality control and for understanding its reactivity. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights from an application-focused perspective. The methodologies described herein are designed to be self-validating, ensuring researchers and drug development professionals can confidently apply these techniques.

The molecular structure of this compound, with the chemical formula C8H18N2O and a molecular weight of 158.24 g/mol , forms the basis for the interpretation of its spectroscopic data.[3]

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signatures confirming its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit four distinct signals, corresponding to the different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.5 | Septet | 1H | -CH- (isopropyl) |

| ~3.4 | Singlet | 3H | -OCH₃ |

| ~2.5 | Broad Singlet | 1H | -NH- |

| ~1.1 | Doublet | 12H | -CH(CH₃)₂ |

Expertise & Experience in Interpretation:

The downfield chemical shift of the methine proton (~3.5 ppm) is attributed to its proximity to the electronegative nitrogen atom. The singlet at ~3.4 ppm is characteristic of a methoxy group. The broadness of the -NH- proton signal is a result of quadrupole broadening from the adjacent nitrogen and potential chemical exchange. The most upfield signal at ~1.1 ppm corresponds to the twelve equivalent methyl protons of the two isopropyl groups, appearing as a doublet due to coupling with the neighboring methine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the molecular structure, with distinct signals for each carbon environment. A study by Keller et al. utilized the ¹³C NMR chemical shifts of N,N'-diisopropyl-O-methylisourea to unambiguously assign the isourea moiety in natural products.[4]

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~155 | C=N |

| ~52 | -OCH₃ |

| ~45 | -CH- (isopropyl) |

| ~23 | -CH(CH₃)₂ |

Expertise & Experience in Interpretation:

The most downfield signal at ~155 ppm is characteristic of the sp²-hybridized carbon of the isourea functional group. The methoxy carbon appears around 52 ppm. The methine and methyl carbons of the isopropyl groups are observed in the upfield region, consistent with sp³-hybridized carbons in an aliphatic environment.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

Figure 2: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-20 mg of this compound into a clean, dry vial.[5] Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), and gently agitate until the sample is fully dissolved.[5] Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming.

-

Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C{¹H} NMR spectra. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a greater number of scans and a longer acquisition time may be necessary.

-

Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) or the residual solvent peak.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 | N-H stretch | Secondary amine |

| 2970-2870 | C-H stretch | Aliphatic (isopropyl and methyl) |

| ~1660 | C=N stretch | Isourea |

| ~1250 | C-O stretch | Ether-like |

| ~1100 | C-N stretch | Amine |

Expertise & Experience in Interpretation:

The IR spectrum of this compound is expected to be dominated by a strong C=N stretching vibration around 1660 cm⁻¹, characteristic of the isourea core. The presence of a secondary amine is indicated by the N-H stretching band at approximately 3300 cm⁻¹. The aliphatic nature of the isopropyl and methyl groups is confirmed by the C-H stretching vibrations in the 2970-2870 cm⁻¹ region. The C-O and C-N stretching vibrations are expected in the fingerprint region (below 1500 cm⁻¹).

Experimental Protocol for FT-IR Data Acquisition

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) FT-IR is a convenient and rapid method.

Step-by-Step Methodology:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the instrument and atmosphere.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound (MW = 158.24), electron ionization (EI) is a common technique.

Predicted Mass Spectrum Data:

| m/z | Proposed Fragment | Significance |

| 158 | [C₈H₁₈N₂O]⁺• | Molecular Ion (M⁺•) |

| 143 | [M - CH₃]⁺ | Loss of a methyl radical |

| 100 | [M - C₃H₇N]⁺ | Cleavage of an isopropylamine moiety |

| 86 | [C₄H₁₀N₂]⁺ | |

| 58 | [C₃H₈N]⁺ | Isopropylaminium ion (base peak) |

Expertise & Experience in Interpretation:

The molecular ion peak is expected at m/z 158. A common fragmentation pathway for isoureas involves cleavage adjacent to the nitrogen atoms. The base peak at m/z 58 is likely due to the formation of the stable isopropylaminium cation. The peak at m/z 143 corresponds to the loss of a methyl radical from the molecular ion. Other significant fragments arise from further cleavages of the molecular ion.

Figure 3: Proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocol for EI-MS Data Acquisition

Step-by-Step Methodology:

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[6]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The methodologies outlined in this guide represent standard, robust practices in the field of chemical analysis, ensuring that researchers and drug development professionals can obtain reliable and reproducible data. This detailed spectroscopic fingerprint is essential for verifying the identity and purity of this important synthetic reagent, thereby ensuring the integrity of subsequent research and development activities.

References

- 1. N,N'-Diisopropyl-O-methylisourea | 54648-79-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 2. o-Methyl-N,N -diisopropylisourea 97 54648-79-2 [sigmaaldrich.com]

- 3. This compound | C8H18N2O | CID 383824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. utsouthwestern.edu [utsouthwestern.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

O-Methyl-N,N'-diisopropylisourea: A Technical Guide to its Solubility in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Versatile Reagent

O-Methyl-N,N'-diisopropylisourea is a valuable reagent in organic synthesis, frequently employed in methylation reactions and as a precursor to other important compounds.[1] A thorough understanding of its solubility characteristics across a spectrum of organic solvents is paramount for its effective application in reaction design, purification processes, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of this compound solubility, empowering researchers, scientists, and drug development professionals to harness its full potential.

Physicochemical Profile of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂O | [1] |

| Molecular Weight | 158.24 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | Cymit Quimica |

| Boiling Point | 50-52 °C at 0.1 mmHg | |

| Density | 0.871 g/mL at 25 °C | |

| Refractive Index | n20/D 1.436 | |

| Flash Point | 35 °C (95 °F) - closed cup |

Note: The provided data is based on available literature and may vary slightly between suppliers.

Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Perspective

The principle of "like dissolves like" serves as a powerful, albeit qualitative, predictor of solubility. This principle is rooted in the polarity of both the solute and the solvent.

Molecular Structure and Polarity

This compound possesses a combination of polar and non-polar functionalities. The presence of nitrogen and oxygen atoms introduces polarity through dipole moments, while the isopropyl and methyl groups contribute to its non-polar character. The overall polarity of the molecule is a balance of these competing factors.

Solvent Classification and Interaction Potential

Organic solvents can be broadly categorized based on their polarity into polar protic, polar aprotic, and non-polar solvents.

-

Polar Protic Solvents: These solvents, such as alcohols, can engage in hydrogen bonding and have a hydrogen atom bound to an electronegative atom (oxygen or nitrogen).[2][3]

-

Polar Aprotic Solvents: These solvents possess a significant dipole moment but lack O-H or N-H bonds, precluding them from donating hydrogen bonds. Examples include acetone, acetonitrile, and dimethylformamide (DMF).[4]

-

Non-Polar Solvents: These solvents have low dielectric constants and are composed of molecules with minimal dipole moments, such as hexane and toluene.

Predicted Solubility Profile of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Diethyl Ether | High | The significant non-polar character imparted by the two isopropyl groups and the methyl group suggests strong van der Waals interactions with non-polar solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | High to Moderate | The molecule's dipole moment arising from the C=N and C-O bonds should allow for favorable dipole-dipole interactions with these solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | While some interaction is possible, the bulky isopropyl groups may sterically hinder hydrogen bonding with protic solvents. Furthermore, the absence of an easily donatable proton on the solute limits its ability to fully engage in the hydrogen-bonding network of the solvent. Potential for reactivity should also be considered. |

| Aqueous | Water | Very Low/Immiscible | The predominantly non-polar nature of the molecule, with its substantial hydrocarbon content, makes it unlikely to be soluble in the highly polar, hydrogen-bonding environment of water. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Calibrated pipettes and syringes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Experimental Workflow

Figure 1: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Calibration Curve:

-

Accurately prepare a stock solution of this compound in the chosen solvent.

-

Perform serial dilutions of the stock solution to create a series of standards of known concentrations.

-

Analyze these standards using a validated HPLC or GC method to generate a calibration curve.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solute at the end of the experiment is crucial to ensure saturation.

-

Accurately dispense a known volume of the desired organic solvent into each vial.

-

Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for an adequate period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, carefully remove the vials from the shaker and allow any undissolved solid to settle.

-

Withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter to remove any suspended microparticles.

-

Accurately dilute the filtered sample with the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the established HPLC or GC method.

-

-

Data Interpretation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Safety Considerations

This compound is a flammable liquid and vapor.[1] It is essential to handle this compound in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion: A Practical Framework for Solubility Assessment

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can obtain the critical data needed for successful process development, optimization, and formulation. The principles and methodologies outlined herein are designed to ensure scientific integrity and provide a reliable foundation for informed decision-making in a research and development setting.

References

Introduction to O-Methyl-N,N'-diisopropylisourea (MDI)

An In-depth Technical Guide: Thermochemical Evaluation of O-Methyl-N,N'-diisopropylisourea (MDI)

Abstract

This compound (MDI) is a valuable reagent in organic synthesis, primarily utilized for esterification and as a coupling agent. Despite its utility, a comprehensive public dataset of its core thermochemical properties—such as enthalpy of formation, heat capacity, and Gibbs free energy—is conspicuously absent. This technical guide addresses this critical knowledge gap not by presenting unavailable data, but by providing researchers, process chemists, and drug development professionals with a robust framework for its determination. We detail the fundamental importance of thermochemical data for ensuring process safety, optimizing reaction kinetics, and assessing thermal stability. This whitepaper serves as a practical manual, outlining both the experimental and computational methodologies required to characterize MDI. By synthesizing established analytical principles with field-proven insights, this guide empowers scientists to generate the precise, reliable data necessary for advancing chemical processes safely and efficiently.

This compound, hereafter referred to as MDI, is an organic compound recognized for its role as an efficient activating agent in chemical synthesis. Its utility is rooted in its ability to facilitate the formation of ester and amide bonds, often under mild conditions, by activating carboxylic acids.

Chemical Identity and Structure

MDI is a member of the isourea class of compounds. The presence of two bulky isopropyl groups provides steric hindrance that influences its reactivity and stability. Its fundamental properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 54648-79-2 | |

| Molecular Formula | C₈H₁₈N₂O | |

| Molecular Weight | 158.24 g/mol | |

| IUPAC Name | methyl N,N'-di(propan-2-yl)carbamimidate | |

| Boiling Point | 50-52 °C at 0.1 mmHg | |

| Density | 0.871 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.436 |

| Flash Point | 35 °C (95 °F) - closed cup | |

Primary Applications in Chemical Synthesis

MDI's primary function is as a coupling reagent. It reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by an alcohol or amine, leading to the formation of the corresponding ester or amide with high yield. The urea byproduct is typically soluble, simplifying purification. This mechanism makes MDI a valuable alternative to carbodiimides like DCC or EDC, particularly in applications where byproduct removal is a concern.

The Critical Role of Thermochemical Data in Process Chemistry

For any chemical process, particularly in drug development and manufacturing, a thorough understanding of its thermochemical profile is not merely academic—it is a cornerstone of safety and efficiency.

-

Reaction Optimization and Kinetic Modeling: Thermochemical data such as the enthalpy of reaction (ΔHrxn) are essential inputs for kinetic models. This allows for the precise prediction of reaction progress, yield, and the impact of temperature, enabling chemists to optimize conditions for maximum efficiency.

-

Process Safety and Hazard Analysis: The heat generated by a reaction is a critical safety parameter. Reaction calorimetry provides the data needed to calculate the maximum temperature of the synthesis reaction (MTSR), which informs the design of cooling systems and emergency protocols to prevent thermal runaways. Without this data, scaling up a reaction from the lab bench to a pilot plant is an exercise in unacceptable risk.

-

Stability Assessment and Shelf-Life Prediction: Properties derived from techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) reveal the temperatures at which a compound melts, crystallizes, or decomposes. This information is vital for determining appropriate storage conditions and predicting the long-term stability and shelf-life of the reagent.

Experimental Methodologies for Thermochemical Characterization

Given the lack of published data for MDI, this section provides validated, step-by-step experimental protocols for its characterization. The causality behind these choices is rooted in obtaining a holistic thermal profile, from phase behavior to decomposition and reaction energetics.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Heat Capacity

Expertise: DSC is the gold standard for studying thermal transitions. It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the precise determination of melting points, glass transitions, and, crucially, the specific heat capacity (Cp) of a material.

Protocol: DSC Analysis of MDI

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium, according to the manufacturer's protocol. This ensures the trustworthiness of the resulting data.

-

Sample Preparation: Hermetically seal 3-5 mg of MDI liquid into an aluminum DSC pan. Prepare an identical empty pan to serve as the reference.

-

Experimental Program:

-

Equilibrate the sample at a low temperature (e.g., -50 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point above its expected boiling point (e.g., 200 °C). A nitrogen atmosphere (50 mL/min) is used to maintain an inert environment.

-

Cool the sample back to the starting temperature.

-

Perform a second heating ramp under the same conditions. The second scan is often used for analysis as it provides data on a sample with a consistent thermal history.

-

-

Data Analysis: Analyze the resulting thermogram to identify endothermic or exothermic events. An endotherm would indicate a melting point, while an exotherm could suggest crystallization or decomposition. The heat capacity can be calculated from the heat flow signal in a region with no thermal events.

Thermogravimetric Analysis (TGA) for Thermal Stability

Expertise: TGA measures the change in mass of a sample as a function of temperature or time. It is the definitive method for determining the onset temperature of thermal decomposition. This is a critical safety parameter, indicating the temperature at which the material begins to degrade, potentially releasing flammable or toxic gases.

Protocol: TGA of MDI

-

Instrument Verification: Verify the TGA's mass balance using certified calibration weights.

-

Sample Preparation: Place 5-10 mg of MDI into a ceramic or aluminum TGA crucible.

-

Experimental Program:

-

Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 500 °C) at a linear heating rate (e.g., 10 °C/min).

-

Maintain a constant flow of an inert gas, such as nitrogen, over the sample to prevent oxidative decomposition.

-

-

Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of decomposition is determined by finding the intersection of the baseline tangent with the tangent of the mass loss curve.

o-Methyl-N,N'-diisopropylisourea safety and handling precautions

An In-depth Technical Guide for the Safe Handling and Application of O-Methyl-N,N'-diisopropylisourea

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, with a focus on its safe handling, storage, and application in a research and development environment. The protocols and recommendations herein are designed for researchers, scientists, and drug development professionals. The underlying principle of this guide is to foster a proactive safety culture by understanding the causality behind each procedural step.

Compound Profile and Physicochemical Properties